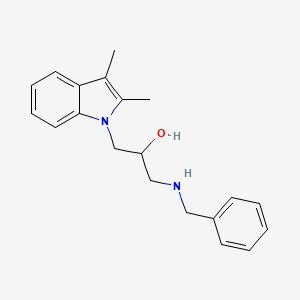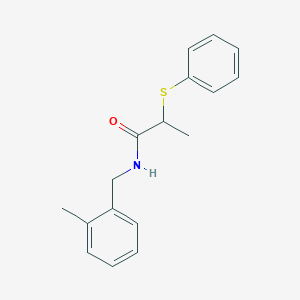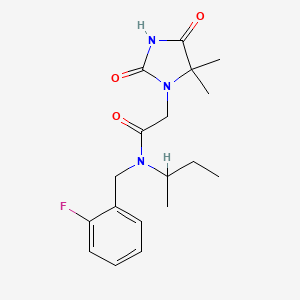
1-(benzylamino)-3-(2,3-dimethyl-1H-indol-1-yl)-2-propanol
描述
1-(benzylamino)-3-(2,3-dimethyl-1H-indol-1-yl)-2-propanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of beta-adrenergic receptor antagonists and has been extensively studied for its biochemical and physiological effects.
作用机制
The mechanism of action of 1-(benzylamino)-3-(2,3-dimethyl-1H-indol-1-yl)-2-propanol is primarily through its ability to block beta-adrenergic receptors. These receptors are found in various tissues, including the heart, lungs, and blood vessels, and are responsible for the effects of epinephrine and norepinephrine. By blocking these receptors, this compound can reduce heart rate, blood pressure, and other cardiovascular responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are numerous and varied. Some of the most significant effects include its ability to reduce heart rate, blood pressure, and cardiac output. It has also been shown to decrease the release of renin from the kidneys, leading to a reduction in blood pressure. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the most significant advantages of using 1-(benzylamino)-3-(2,3-dimethyl-1H-indol-1-yl)-2-propanol in lab experiments is its ability to selectively block beta-adrenergic receptors. This makes it a valuable tool for studying the effects of epinephrine and norepinephrine on various tissues. However, one of the limitations of using this compound is its potential to interact with other receptors and enzymes, leading to off-target effects.
未来方向
There are numerous future directions for research on 1-(benzylamino)-3-(2,3-dimethyl-1H-indol-1-yl)-2-propanol. One potential area of focus is its use in the treatment of cardiovascular disease. This compound has been shown to have significant effects on heart rate and blood pressure, making it a promising candidate for the development of new cardiovascular drugs. Additionally, further research could be done to explore the anti-inflammatory and antioxidant properties of this compound and its potential applications in the treatment of various diseases.
科学研究应用
1-(benzylamino)-3-(2,3-dimethyl-1H-indol-1-yl)-2-propanol has numerous potential applications in scientific research. One of the most significant applications of this compound is its use as a beta-adrenergic receptor antagonist. It has been shown to inhibit the effects of epinephrine and norepinephrine on the heart and blood vessels, making it a valuable tool in cardiovascular research.
属性
IUPAC Name |
1-(benzylamino)-3-(2,3-dimethylindol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-15-16(2)22(20-11-7-6-10-19(15)20)14-18(23)13-21-12-17-8-4-3-5-9-17/h3-11,18,21,23H,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYVUDCIMOEEJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CNCC3=CC=CC=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3928005.png)
![N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]-2-phenoxyacetamide](/img/structure/B3928009.png)
![4-bromo-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B3928015.png)
![3-fluoro-4-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide](/img/structure/B3928022.png)

![N-[(5-chloro-8-hydroxy-7-quinolinyl)(2,4-dichlorophenyl)methyl]-2-phenoxyacetamide](/img/structure/B3928035.png)
![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B3928037.png)
![3-(4-aminophenyl)-1-[4-(methylthio)phenyl]-2-propen-1-one](/img/structure/B3928041.png)

![1-(1-benzofuran-2-ylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B3928050.png)
![3-[(2-amino-5-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B3928057.png)
![2-[(2,4-dichlorobenzyl)thio]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide](/img/structure/B3928065.png)
![ethyl 4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B3928075.png)
![N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B3928080.png)